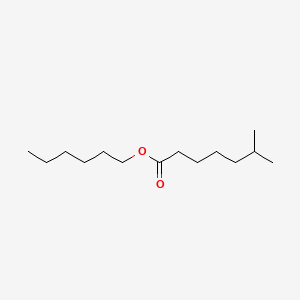

Hexyl isooctanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84878-24-0 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

hexyl 6-methylheptanoate |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-9-12-16-14(15)11-8-7-10-13(2)3/h13H,4-12H2,1-3H3 |

InChI Key |

LOPXMXZPNBCEPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)CCCCC(C)C |

Origin of Product |

United States |

Research Context and Significance of Hexyl Isooctanoate

Evolution of Ester-Based Chemical Research

The field of ester-based chemical research has undergone a significant evolution, moving from classical synthesis methods to more sustainable and efficient approaches. Esters, which are widely used as solvents, plasticizers, lubricants, and in fragrances and flavorings, were traditionally synthesized through chemical catalysis, often requiring harsh conditions and generating significant waste. researchgate.net

In recent decades, the principles of green chemistry have steered research towards biocatalysis. researchgate.net The use of enzymes, particularly lipases, for ester synthesis offers high selectivity, milder reaction conditions (moderate temperatures and atmospheric pressure), and the production of compounds that can be labeled as "natural," which is advantageous for industries like cosmetics and food. researchgate.net The enzymatic synthesis of various esters, including those with branched chains similar to hexyl isooctanoate, has been extensively studied to optimize reaction parameters and improve yields. nih.govresearchgate.net For instance, the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully demonstrated in a solvent-free system, highlighting a sustainable production route. nih.gov Research into solvent-free systems, microwave-assisted synthesis, and the use of ionic liquids are at the forefront of modern ester production research. nih.govresearchgate.net

Interdisciplinary Relevance in Advanced Materials and Green Chemistry

The unique properties of branched-chain esters like this compound make them highly relevant in the fields of advanced materials and green chemistry.

In the realm of advanced materials , this compound and its analogs are of interest as plasticizers and property modifiers for polymers. Plasticizers are added to polymers to increase their flexibility and durability. lookchem.com Esters of 2-ethylhexanoic acid are known to be effective plasticizers for materials like polyvinyl chloride (PVC) and polyvinyl butyral (PVB). persistencemarketresearch.com The branched structure of this compound can enhance its solubility in nonpolar polymer matrices, a critical factor in these applications. vulcanchem.com Furthermore, the incorporation of such esters can influence the thermal and mechanical properties of the resulting materials. Research in this area focuses on developing new polymer formulations with tailored properties for specific applications, from coatings to medical devices. gantrade.combagmull.com

Within green chemistry , the focus is on developing environmentally friendly products and processes. This compound has significant potential as a biolubricant. researchgate.net Traditional lubricants are often petroleum-based and pose environmental risks. Esters, particularly those derived from renewable resources, are biodegradable and have a lower toxicity profile. ekb.eg The branched structure of this compound is particularly advantageous for lubricant applications as it can lower the pour point and prevent crystallization at low temperatures, ensuring fluidity over a wider temperature range. nih.govvulcanchem.com Research has shown that esters of 2-ethylhexanoic acid with various alcohols exhibit high viscosity indices and good thermal stability, making them suitable for use as synthetic lubricating oils. ekb.egekb.eg

The enzymatic synthesis of this compound further enhances its green credentials by reducing energy consumption and waste generation compared to traditional chemical synthesis. nih.gov The development of efficient biocatalytic processes for producing branched-chain esters is a key area of research in green chemistry. mdpi.com

Current Research Frontiers and Emerging Trends for this compound

Current research involving this compound and similar branched-chain esters is focused on several key areas:

Optimization of Green Synthesis Routes: A major trend is the continued development and optimization of sustainable synthesis methods. This includes the use of immobilized enzymes to allow for catalyst recycling, the exploration of solvent-free reaction media to reduce waste, and the use of renewable feedstocks. nih.govresearchgate.net The goal is to develop economically viable and environmentally friendly processes for industrial-scale production.

High-Performance Biolubricants: There is a growing demand for high-performance lubricants that are also biodegradable. Research is focused on tailoring the structure of esters like this compound to achieve specific lubricating properties, such as improved thermal and oxidative stability, and better performance under extreme conditions. researchgate.netmdpi.com This includes the synthesis of novel ester structures and the formulation of lubricant blends with enhanced performance characteristics.

Bio-based Plasticizers: With increasing concerns about the environmental impact of traditional plasticizers, there is a strong interest in developing bio-based alternatives. Research is exploring the use of esters like this compound as plasticizers for biopolymers, contributing to the development of fully biodegradable plastics.

Advanced Polymer Formulations: The use of branched-chain esters as functional additives in advanced polymer systems is an emerging trend. This includes their application in creating materials with specific surface properties, improved processability, and enhanced durability for use in coatings, adhesives, and sealants. lookchem.comgantrade.com

The table below presents some estimated physicochemical properties of this compound based on data from analogous compounds.

| Property | Estimated Value | Reference Compound(s) |

| Molecular Formula | C14H28O2 | - |

| Molecular Weight | 228.37 g/mol | - |

| Boiling Point | ~270-300 °C | 2-ethylhexyl 2-ethylhexanoate (B8288628) (299.67 °C) lookchem.com |

| Melting Point | < -30 °C | Hexyl octanoate (B1194180) (-55 °C) lookchem.com |

| Density | ~0.86 g/cm³ | 2-ethylhexyl 2-ethylhexanoate (0.8561 g/cm³) lookchem.com |

| Refractive Index | ~1.43 | Hexyl octanoate (1.427-1.431) thegoodscentscompany.com |

Synthetic Methodologies and Catalysis for Hexyl Isooctanoate Production

Esterification Pathways for Hexyl Isooctanoate

Direct esterification represents the most straightforward pathway for producing this compound. This equilibrium-limited reaction involves the condensation of isooctanoic acid and hexanol, with the concurrent removal of water to drive the reaction toward the product. The efficacy of this pathway is highly dependent on the catalyst used to accelerate the reaction rate.

Acid catalysis is a well-established and widely used method for ester synthesis, including that of this compound. Both homogeneous and heterogeneous acid catalysts are employed, each presenting distinct advantages and disadvantages.

Conventional homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), are effective for Fischer esterification. masterorganicchemistry.comchemguide.co.uk These catalysts operate in the same phase as the reactants, leading to excellent contact and high reaction rates. For analogous esterification reactions, mineral acids have been traditionally used due to their high catalytic activity. icec2025.com However, their use is associated with significant drawbacks, including difficulties in catalyst separation from the product mixture, equipment corrosion, and the generation of substantial acidic waste, which poses environmental concerns. researchgate.netmdpi.com

To circumvent the issues associated with homogeneous catalysts, there is a growing emphasis on the development and application of heterogeneous solid acid catalysts. rsc.org These catalysts exist in a different phase from the reactants, which simplifies their separation and allows for their reuse, contributing to a more environmentally benign and cost-effective process. mdpi.comresearcher.life

A variety of solid acid catalysts have been explored for esterification, including:

Ion-exchange resins: Commercial resins like Amberlyst have demonstrated high activity and selectivity in the synthesis of esters. icec2025.comresearchgate.net For the production of hexyl hexanoate (B1226103), a similar ester, Amberlyst-A 35 was identified as a highly effective catalyst. icec2025.com

Zeolites: These microporous aluminosilicate (B74896) minerals can be effective catalysts, though their small pore sizes can sometimes limit the access of bulky reactants. researchgate.net

Niobium and Zirconium Phosphates: These materials have also been tested for their catalytic activity in esterification reactions. icec2025.com

The use of solid acid catalysts allows for their integration into continuous flow reactors, which can further streamline the production process and reduce waste generation. rsc.org

Optimizing reaction parameters is a critical step in maximizing the efficiency of this compound synthesis. Key variables that influence the reaction outcome include temperature, pressure, and the stoichiometric ratio of reactants. semanticscholar.orgnih.gov

Reaction temperature is a crucial factor influencing the rate of esterification. Generally, higher temperatures lead to faster reaction rates. However, there is an optimal temperature beyond which side reactions may occur, or the catalyst may degrade. For the synthesis of hexyl hexanoate using an Amberlyst catalyst, a temperature of 120°C was found to be optimal, with further increases not improving conversion. icec2025.com The reaction is typically conducted at atmospheric pressure, often with a vacuum applied to facilitate the removal of water, which shifts the equilibrium towards the formation of the ester product. rsc.org

The molar ratio of the alcohol to the carboxylic acid is a key parameter in esterification. While the stoichiometric ratio is 1:1, using an excess of one reactant, typically the alcohol, can enhance the conversion of the other. chemguide.co.ukicec2025.com For the synthesis of hexyl hexanoate, an alcohol-to-acid molar ratio of 2:1 was found to be effective, representing an improvement over higher ratios often used in other systems. icec2025.com This strategy helps to drive the reaction to completion and maximize the yield of the desired ester.

The following interactive table summarizes key research findings on the optimization of reaction parameters for the synthesis of a structurally similar ester, hexyl hexanoate, using a heterogeneous catalyst.

| Parameter | Catalyst | Optimal Value | Conversion Rate |

| Temperature | Amberlyst-A 35 | 120°C | ~93 mol% |

| Alcohol/Acid Molar Ratio | Amberlyst-A 35 | 2:1 | ~93 mol% |

| Catalyst Loading | Amberlyst-A 35 | 0.5 wt% | ~93 mol% |

| Reaction Time | Amberlyst-A 35 | 8 hours | ~93 mol% |

Reaction Parameter Optimization in Ester Synthesis

Transesterification Routes for this compound and Analogous Esters

Transesterification is a crucial process for producing esters like this compound. It involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. This method is often preferred when the starting carboxylic acid is difficult to handle or when a specific ester is readily available as a starting material.

The transesterification reaction can be catalyzed by either acids or bases.

Under acidic conditions , the reaction mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, and the new ester is formed after deprotonation.

In base-catalyzed transesterification , an alkoxide, formed by the reaction of the alcohol with the base, acts as a nucleophile. It attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The departure of the original alkoxy group results in the formation of the desired ester and a new alkoxide. This process is generally faster than acid-catalyzed transesterification. The general mechanism for base-catalyzed transesterification is as follows:

Reaction of the alcohol with the base to form an alkoxide.

Nucleophilic attack of the alkoxide on the carbonyl carbon of the starting ester.

Formation of a tetrahedral intermediate.

Elimination of the original alkoxy group to yield the new ester.

For instance, the alkali-catalyzed transesterification of soybean oil with methanol (B129727) has been shown to follow second-order kinetics. unl.edu The reaction rate is dependent on the concentrations of both the triglycerides and the methoxide. An increase in temperature generally leads to an increase in the reaction rate constant. researchgate.net

Table 1: Kinetic Parameters for Alkali-Catalyzed Transesterification of Triglycerides with Methanol

| Catalyst | Temperature (°C) | Rate Constant (L/mol·min) | Activation Energy (kJ/mol) |

| NaOH | 60 | 0.085 | 33.6 |

| KOH | 60 | 0.110 | 32.7 |

Note: Data is for the transesterification of soybean oil and is presented as an analogy for isooctanoate esters.

An increase in catalyst concentration generally accelerates the reaction, but excessively high concentrations can lead to soap formation, which complicates the purification process. researchgate.net The molar ratio of alcohol to ester is also a critical parameter; a higher molar ratio can shift the equilibrium towards the product side, thereby increasing the yield. kataliz.org.ua

Enzymatic transesterification offers a greener alternative to chemical catalysis, operating under milder conditions and often with higher selectivity. Lipases are the most commonly used enzymes for this purpose. The enzymatic synthesis of various flavor esters has been extensively studied. mdpi.com For example, immobilized Rhizomucor miehei lipase (B570770) has been successfully used for the synthesis of ethyl hexanoate via transesterification. mdpi.com

The reaction mechanism involves the formation of an acyl-enzyme intermediate. The lipase's active site, typically a serine residue, attacks the carbonyl carbon of the ester substrate, releasing the first alcohol. The acyl-enzyme complex then reacts with the second alcohol (hexanol in the case of this compound synthesis) to form the final ester product and regenerate the enzyme.

Biocatalytic Synthesis of this compound

Biocatalysis, particularly using lipases, has emerged as a sustainable and highly specific method for the synthesis of esters like this compound. This approach avoids the harsh conditions and potential side reactions associated with traditional chemical catalysis.

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) can catalyze both esterification (reaction between a carboxylic acid and an alcohol) and transesterification reactions in non-aqueous media. nih.gov The synthesis of flavor esters using this method is of great interest to the food and fragrance industries. rnlkwc.ac.inmdpi.com

The direct esterification of a branched-chain acid like isooctanoic acid with hexanol can be efficiently catalyzed by lipases. The choice of lipase is crucial, as different lipases exhibit varying substrate specificities and operational stabilities. For instance, Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is widely recognized for its high efficiency in ester synthesis. researchgate.net

Reaction parameters such as temperature, substrate molar ratio, and water activity significantly impact the reaction yield and rate. Optimal temperatures for lipase-catalyzed esterification are typically in the range of 40-60°C. An excess of one of the substrates, usually the alcohol, is often employed to shift the reaction equilibrium towards ester formation.

Table 2: Lipase-Catalyzed Synthesis of Flavor Esters - Analogous Systems

| Ester Product | Lipase Source | Reaction Conditions | Conversion (%) |

| Pentyl Valerate | Candida rugosa | 37°C, 1:1 molar ratio | >90% nih.gov |

| Isoamyl Acetate (B1210297) | Candida antarctica | 40°C, 1:1 molar ratio (anhydride) | 100% researchgate.net |

| Hexyl Formate | Novozym 435 | 40°C, 1:5 molar ratio | 98.28% researchgate.net |

| Isoamyl Butyrate (B1204436) | Thermomyces lanuginosus | 50°C, 1:1 molar ratio | 96.1% nih.gov |

Note: This table presents data for structurally similar flavor esters to illustrate typical reaction conditions and yields achievable with lipase catalysis.

To improve the stability, reusability, and ease of separation of enzymes, they are often immobilized on solid supports. Immobilization can also, in some cases, enhance the enzyme's activity and selectivity. nih.gov Common methods for enzyme immobilization include:

Adsorption: This simple and cost-effective method involves the physical binding of the enzyme to the surface of a carrier through weak interactions like van der Waals forces or hydrogen bonds. rnlkwc.ac.in

Covalent Binding: This technique forms strong covalent bonds between the enzyme and the support material, leading to very stable immobilized enzymes with minimal leaching. nih.gov

Entrapment: The enzyme is physically confined within the porous network of a polymer or gel matrix. The pore size allows the substrate and product to diffuse while retaining the enzyme. rnlkwc.ac.in

Cross-Linking: Enzymes are chemically cross-linked to each other to form insoluble aggregates. This method can be carrier-free.

A variety of materials are used as supports for enzyme immobilization, including natural polymers (e.g., alginate, chitosan, starch), synthetic polymers (e.g., polyacrylates), and inorganic materials (e.g., silica (B1680970), zeolites). nih.gov The choice of immobilization technique and support material depends on the specific enzyme and the reaction conditions. For lipase-catalyzed ester synthesis, hydrophobic supports are often preferred as they can help to maintain the active conformation of the lipase. mdpi.com

Novel Catalytic Systems for Ester Synthesis

The development of novel catalysts is a cornerstone of modernizing this compound synthesis. Research is focused on creating heterogeneous catalysts that are highly active, selective, stable, and easily recyclable, aligning with the principles of green chemistry.

Ionic Liquid Catalysts for Esterification

Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents and catalysts due to their negligible vapor pressure, thermal stability, and tunable properties. mdpi.com In esterification, ILs can function as both the reaction medium and the catalyst, particularly acidic ILs.

The use of ILs can enhance reaction rates and facilitate product separation. For biocatalysis, ILs can also improve the stability and reusability of enzymes like lipases. mdpi.com Research has shown that lipases immobilized on supports modified with ionic liquids exhibit high yields and conversions in esterification reactions and can be easily separated and reused, especially when integrated with magnetic nanoparticles. mdpi.com While direct applications in this compound synthesis are not widely documented, the principles have been established in the synthesis of various other esters. For example, imidazolium-based ILs have been effectively used as catalysts and media for reactions such as Friedel-Crafts alkylation and acylation, demonstrating their versatility. researchgate.net

Metal-Organic Framework (MOF) Based Catalysts

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and well-defined active sites make them highly promising heterogeneous catalysts for organic synthesis, including esterification.

A significant development in this area is the creation of acidic catalysts by incorporating acidic functionalities into the MOF structure. In a study directly relevant to the synthesis of esters containing isooctyl groups, acidic ionic liquid-based UiO-67 type MOFs were developed. researchgate.net These catalysts were tested in the esterification of acetic acid with isooctyl alcohol.

The catalyst designated UiO-67-CF3SO3 demonstrated exceptional performance, achieving a 98.6% conversion of isooctyl alcohol under optimized conditions. researchgate.net This high activity is attributed to the uniform dispersion of acidic active groups within the stable MOF framework. Furthermore, the catalyst exhibited excellent stability and reusability, maintaining its activity for five consecutive cycles with minimal leaching of the active species. researchgate.net Other Zr-based MOFs, such as MOF-808, have also been shown to be effective catalysts for esterification reactions, including those involving oleic acid for biodiesel production. ijesd.orgcsic.esresearchgate.net

| Catalyst | Brønsted Acid Anion | Isooctyl Alcohol Conversion (%) | Reusability |

|---|---|---|---|

| UiO-67–HSO4 | HSO4- | ~90% | Stable for 5 cycles |

| UiO-67–CF3SO3 | CF3SO3- | 98.6% | Stable for 5 cycles |

| UiO-67–hifpOSO3 | hifpOSO3- | ~95% | Stable for 5 cycles |

Data sourced from a study on the esterification of acetic acid with isooctyl alcohol. researchgate.net

Nanocatalysts in Esterification and Transesterification

Nanocatalysts offer significant advantages in catalysis due to their high surface-area-to-volume ratio, which provides a greater number of active sites for reaction. Their unique electronic and structural properties can lead to enhanced catalytic activity and selectivity.

In the context of ester production, various nanocatalysts, particularly those based on metal oxides, have been investigated. mdpi.com For example, nanocatalysts like Co3O4 and NiO have demonstrated the ability to catalyze the conversion of biomass into organic liquid products, which often involves esterification and transesterification reactions. mdpi.com The efficiency of nanocatalysts can be influenced by their shape and size, not just their chemical composition. mdpi.com

While specific research on nanocatalysts for this compound is emerging, their application in producing biodiesel via transesterification is well-established. Nanocatalysts are noted for increasing the reaction rate and leading to high yields of biodiesel esters. mdpi.com The development of self-assembled polymeric nano- and microreactors also represents a frontier in this area, creating confined environments that can enhance enzyme stability and catalytic activity for ester synthesis. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the 12 Principles of Green Chemistry, which aim to make chemical processes more sustainable and environmentally friendly. organic-chemistry.orgsolubilityofthings.com Key principles relevant to ester synthesis include waste prevention, maximizing atom economy, using catalysis over stoichiometric reagents, and designing energy-efficient processes. solubilityofthings.com

Solvent-Free Reaction Environments

One of the most impactful green chemistry strategies for ester synthesis is the implementation of solvent-free reaction systems. Conventional organic solvents often pose environmental and health risks, and their use adds to process complexity and cost due to the need for separation and recovery. nih.gov Conducting the reaction in a solvent-free medium, where the substrates themselves act as the solvent, simplifies the process, reduces waste, and can lead to higher product concentrations. mdpi.com

Enzymatic synthesis of flavor esters has been successfully demonstrated in solvent-free conditions. For the production of methyl butyrate and octyl acetate using an immobilized lipase, maximum molar conversions of 70.42% and 92.35% were achieved, respectively. nih.gov The immobilized enzyme also showed excellent reusability, retaining over 95% of its activity after five to six cycles. nih.gov

Atom Economy and Waste Minimization Strategies in this compound Production

The synthesis of this compound, like any chemical process, is increasingly scrutinized through the lens of green chemistry, with a strong emphasis on maximizing atom economy and minimizing waste. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.comjocpr.com Waste minimization encompasses strategies to reduce or eliminate the generation of waste streams, including byproducts, spent catalysts, and solvents. chimia.ch

The primary route to this compound is the Fischer-Speier esterification of isooctanoic acid with hexanol. While this reaction can achieve high yields, its atom economy is inherently less than 100% due to the formation of water as a byproduct. The theoretical atom economy for this esterification can be calculated as follows:

Molecular Formula of Isooctanoic Acid: C₈H₁₆O₂ Molecular Formula of Hexanol: C₆H₁₄O Molecular Formula of this compound: C₁₄H₂₈O₂ Molecular Formula of Water: H₂O

Molar Mass of Isooctanoic Acid: 144.21 g/mol Molar Mass of Hexanol: 102.17 g/mol Molar Mass of this compound: 228.38 g/mol Molar Mass of Water: 18.02 g/mol

Atom Economy = (Molar Mass of this compound) / (Molar Mass of Isooctanoic Acid + Molar Mass of Hexanol) * 100 Atom Economy = (228.38) / (144.21 + 102.17) * 100 ≈ 92.6%

To address these challenges and move towards a more sustainable synthesis of this compound, several strategies focusing on catalysis and process intensification are being explored. These strategies aim to improve the atom economy in practice and significantly reduce the environmental footprint of the production process.

Catalytic Approaches for Enhanced Atom Economy

The choice of catalyst is paramount in developing a green synthesis for this compound. Traditional homogeneous acid catalysts like sulfuric acid, while effective, lead to significant waste generation, corrosion issues, and difficult separation procedures. icec2025.com Modern catalytic approaches focus on heterogeneous and enzymatic catalysts that can be easily recovered and reused, thereby minimizing waste.

Heterogeneous Acid Catalysis: Solid acid catalysts offer a greener alternative to mineral acids. Materials such as ion-exchange resins (e.g., Amberlyst), zeolites, and metal oxides are being investigated for esterification reactions. chimia.chicec2025.com For instance, in the synthesis of a similar ester, hexyl hexanoate, the heterogeneous catalyst Amberlyst-A35 has demonstrated high conversion rates (around 93 mol%) under optimized conditions. icec2025.com The key advantage of these catalysts is their ease of separation from the reaction mixture, allowing for simple filtration and reuse, which drastically reduces waste and purification costs.

| Catalyst Type | Example | Reaction Conditions | Conversion Rate (%) | Key Advantages |

| Ion-Exchange Resin | Amberlyst-A35 | 120°C, 8h, 2:1 alcohol/acid ratio | ~93 | Reusable, non-corrosive, easy separation |

| Niobium Phosphate | NbPO | - | 58-60 | Solid acid, potential for high thermal stability |

| Zirconium Phosphate | ZrPO | - | 58-60 | Solid acid, potential for high thermal stability |

Enzymatic Catalysis: Lipases are enzymes that catalyze the esterification reaction under mild conditions, offering high selectivity and reducing the formation of unwanted byproducts. mdpi.com The use of immobilized lipases, such as Candida antarctica lipase B (Novozym 435), has been shown to be highly effective in the synthesis of various esters, including those with branched chains like 2-ethylhexyl oleate. msa.edu.eg Enzymatic catalysis can often be performed in solvent-free systems, which further enhances the green credentials of the process by eliminating solvent waste. cmu.edu Studies on the enzymatic synthesis of similar esters have reported high conversion rates, often exceeding 90%. msa.edu.eg

| Enzyme | Support | Reaction Medium | Temperature (°C) | Conversion Rate (%) | Key Advantages |

| Mucor miehei Lipase | Immobilized | n-hexane | 52.6 | 86.6 | Mild conditions, high selectivity |

| Candida antarctica Lipase B | Immobilized (Novozym 435) | Solvent-free | 60 | 91 | Reusable, biodegradable, minimal byproducts |

Process Intensification for Waste Minimization

Process intensification strategies aim to combine multiple unit operations into a single piece of equipment, leading to smaller, safer, and more energy-efficient processes. For the synthesis of this compound, reactive distillation is a particularly promising technology.

Reactive Distillation: Reactive distillation (RD) combines the chemical reaction (esterification) and the separation of products (water removal) in a single column. researchgate.netntnu.no By continuously removing water from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversion rates and eliminating the need for a downstream separation unit. researchgate.net This technique has been successfully applied to the synthesis of n-hexyl acetate, a structurally similar ester. ntnu.no The use of a structured catalytic packing within the distillation column can further enhance efficiency. The integration of reaction and separation not only reduces capital and operational costs but also minimizes energy consumption and waste generation. rasayanjournal.co.in

Solvent-Free Synthesis: Conducting the esterification reaction in the absence of a solvent is another effective strategy for waste minimization. cmu.edu This approach is particularly feasible with enzymatic catalysis, where the liquid reactants themselves can serve as the reaction medium. mdpi.com Solvent-free systems simplify product purification and eliminate the environmental and economic costs associated with solvent purchase, recovery, and disposal.

By adopting these advanced catalytic and process intensification strategies, the production of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and economically viable manufacturing process. The focus on high atom economy and minimal waste generation is crucial for the future of the fine chemicals industry.

Advanced Analytical Characterization of Hexyl Isooctanoate

Chromatographic Separations for Purity and Compositional Analysis

Chromatography is fundamental to assessing the purity and composition of hexyl isooctanoate. Various techniques are utilized to separate the target compound from raw materials, by-products, or formulation components.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with advanced detection systems such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS), it provides high-resolution separation and definitive identification.

GC-FID is a robust method for quantifying the purity of this compound. The detector's response is proportional to the mass of carbon, making it suitable for accurate quantification against a reference standard. For more detailed analysis and identification of impurities, GC-MS is the preferred method. Mass spectrometry provides structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for the confident identification of the parent compound and any co-eluting substances. researchgate.net The analysis of related esters often involves capillary columns with stationary phases of varying polarity to achieve optimal separation. researchgate.netijpar.com

Table 1: Typical Gas Chromatography (GC-MS) Parameters for this compound Analysis

While GC is often favored for ester analysis, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for samples that are thermally labile or part of non-volatile formulations. Reversed-phase HPLC (RP-HPLC) is the most common mode for this application.

In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. For a non-polar ester like this compound, a mobile phase consisting of a high proportion of an organic solvent like acetonitrile or methanol (B129727) mixed with water is effective. sielc.com Detection is commonly achieved using a UV detector if the molecule contains a chromophore, or more universally with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). This approach is particularly useful for analyzing the compound in complex cosmetic emulsions.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

Table 4: Predicted ¹³C NMR Chemical Shifts for Hexyl 2-Ethylhexanoate (B8288628) (in CDCl₃)

Spectroscopic Methods for Molecular Structure Elucidation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. wiley.comlibretexts.org The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com For this compound, these methods provide definitive evidence of its ester structure and the nature of its alkyl chains.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. masterorganicchemistry.com The key diagnostic absorption bands for this compound are the C=O stretch of the ester group, which appears as a very strong and sharp peak, and the C-O stretching vibrations. masterorganicchemistry.com The aliphatic C-H bonds of the hexyl and isooctanoate moieties also produce characteristic stretching and bending vibrations. rsc.org

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, providing complementary information to IR spectroscopy. libretexts.orgnih.gov Molecular vibrations that result in a change in polarizability are Raman-active. researchgate.net For this compound, the C=O stretch is also observable, though typically weaker than in the IR spectrum. The C-C backbone and C-H vibrations of the alkyl chains are generally strong and well-defined in the Raman spectrum, making it particularly useful for analyzing the hydrocarbon portions of the molecule. researchgate.net

The characteristic vibrational modes for this compound are summarized in the table below.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | IR | 1735 - 1750 | Strong, Sharp |

| C=O Stretch (Ester) | Raman | ~1735 | Moderate |

| C-H Stretch (Aliphatic) | IR / Raman | 2850 - 3000 | Strong |

| C-O Stretch (Ester) | IR | 1150 - 1250 | Strong |

| C-H Bend (Methylene/Methyl) | IR / Raman | 1375 - 1470 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. youtube.comlibretexts.org This technique is primarily used to detect the presence of chromophores—functional groups that absorb light in this region, typically those with π-electrons and conjugation. libretexts.org

This compound is a saturated aliphatic ester. Its structure lacks conjugated π-systems or aromatic rings, which are the primary types of chromophores that absorb in the 200-800 nm range. The only electronic transitions available are σ→σ* and n→σ* transitions, which require high energy and thus occur at wavelengths below the typical analytical range of most UV-Vis spectrophotometers (<200 nm). libretexts.org

Consequently, this compound is expected to be transparent in the near-UV and visible regions of the electromagnetic spectrum. Solvents like isooctane are known for their exceptional transparency in the UV range, exhibiting high transmittance even below 200 nm. Therefore, a UV-Vis spectrum of pure this compound would show negligible absorbance, serving as a confirmation of the absence of conjugated or aromatic impurities.

Mass Spectrometric Analysis for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. rsc.org It is highly sensitive and is frequently coupled with chromatographic separation techniques for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated from other components on a GC column before entering the mass spectrometer. Electron Ionization (EI) is the most common ionization method used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. nih.gov

The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₁₄H₂₈O₂, Molecular Weight: 228.37 g/mol ), the molecular ion peak (M⁺˙) at m/z 228 may be observed, although it can be weak or absent for some esters. libretexts.org The fragmentation pattern is highly informative and arises from characteristic cleavages of the ester group and alkyl chains.

Key expected fragments for this compound in EI-MS are detailed below.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 228 | [C₁₄H₂₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [C₈H₁₇O]⁺ | Alpha-cleavage, loss of hexyl radical (•C₆H₁₃) |

| 127 | [C₈H₁₅O]⁺ | McLafferty rearrangement, loss of hexene (C₆H₁₂) |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 57 | [C₄H₉]⁺ | Fragmentation of the isooctyl chain (tert-butyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS)

For less volatile compounds or as an alternative to GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. rsc.orgnih.gov For a relatively nonpolar analyte like this compound, a reversed-phase LC method would be used for separation. The interface between the LC and MS is critical. While Electrospray Ionization (ESI) is common, it is less effective for nonpolar molecules. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred source for such analytes, as it is better suited for ionizing compounds of medium to low polarity. diva-portal.org

Tandem Mass Spectrometry (MS/MS) adds another dimension of specificity and structural analysis. diva-portal.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or an adduct) is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed, providing confirmation of the precursor's identity and structure. This is particularly useful for distinguishing isomers and identifying components in a complex matrix without complete chromatographic separation. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with extremely high accuracy (typically within +/- 5 ppm). enovatia.com This allows for the determination of the "exact mass," which is the monoisotopic mass calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O). libretexts.org

This high mass accuracy is crucial for unambiguously determining the elemental composition of a molecule. researchgate.netyoutube.com While multiple chemical formulas can have the same nominal (integer) mass, their exact masses will differ. HRMS can easily distinguish between these possibilities, providing a high degree of confidence in the molecular formula of this compound and any detected impurities.

| Parameter | Value |

| Molecular Formula | C₁₄H₂₈O₂ |

| Nominal Mass | 228 u |

| Monoisotopic Mass (Exact Mass) | 228.20893 u |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical or chemical properties of a substance as a function of temperature or time. abo.fimt.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. mt.com A DSC thermogram of this compound would reveal its melting point (if solid at room temperature) and boiling point. The presence of exothermic or endothermic peaks can indicate phase transitions or decomposition. researchgate.net

Representative thermal properties for a long-chain aliphatic ester like this compound are presented below.

| Property | Technique | Typical Observation |

| Onset of Decomposition | TGA | > 150 °C (in inert atmosphere) |

| Boiling Point | DSC | Endothermic peak corresponding to volatilization |

| Glass Transition (Tg) | DSC | A step change in the baseline (if amorphous solid state is achieved) |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. mdpi.com For this compound, an ester often used in applications requiring high-temperature performance such as lubricants and industrial fluids, TGA provides crucial data on its decomposition profile.

The onset temperature of decomposition, defined as the temperature at which significant weight loss begins, is a key parameter obtained from TGA. For many synthetic esters used in lubrication, this temperature is a critical indicator of their operational limits. researchgate.net Isothermal TGA, where the sample is held at a constant temperature over time, can also be employed to study the long-term thermal stability and degradation kinetics. nih.gov

Illustrative TGA Data for a Branched Chain Ester

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| 25-200 | < 1% | Initial moisture/volatile loss |

| 200-350 | 1-5% | Onset of decomposition |

| 350-450 | 5-95% | Major decomposition |

| >450 | >95% | Final residue |

This is a representative table based on typical thermal decomposition patterns of similar esters and does not represent actual experimental data for this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Mixtures

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is particularly useful for studying the thermal transitions of this compound when it is part of a mixture, such as in lubricant formulations or cosmetic emulsions.

DSC can detect various thermal events, including melting, crystallization, glass transitions, and chemical reactions. researchgate.net For a substance like this compound, which is a liquid at room temperature, DSC analysis in mixtures can reveal interactions with other components that affect its physical state and performance over a range of temperatures. For example, in a lubricant blend, DSC can be used to determine the crystallization temperature of waxes, which can be influenced by the presence of esters.

In a typical DSC experiment, a small amount of the this compound-containing mixture is sealed in a pan and subjected to a controlled temperature program. The resulting thermogram plots heat flow against temperature. Endothermic peaks may indicate melting or boiling, while exothermic peaks can signify crystallization or decomposition. nih.govnih.gov For example, a study on binary mixtures of wax and cholesteryl esters showed that the addition of a second component can lower the phase transition temperatures of the individual lipids. nih.govnih.gov

Hypothetical DSC Data for a Mixture Containing this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition | -60 | -55 | N/A |

| Crystallization | -20 | -25 | -50 |

| Melting | 5 | 10 | 55 |

This table is illustrative and represents hypothetical data for a mixture containing this compound to demonstrate the type of information obtained from a DSC analysis.

Surface and Microscopic Analysis in Application Studies

The performance of this compound in many applications is dictated by its behavior at interfaces. Surface and microscopic analysis techniques are therefore indispensable for understanding its role in phenomena such as lubrication, film formation, and material compatibility.

Scanning Electron Microscopy (SEM) in Material Interfaces

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. researchgate.net In the context of this compound, SEM can be used to visualize the effects of its application on various substrates. For instance, in metallurgical applications where esters are used as lubricants or corrosion inhibitors, SEM can be employed to examine the surface of the metal before and after treatment to assess film formation and any changes in surface morphology. mdpi.com

While this compound itself, being a liquid, cannot be directly imaged by conventional SEM, its influence on the surface of materials can be studied. For example, if used in a polymer blend, SEM can reveal information about the phase morphology and the distribution of the ester within the polymer matrix. researchgate.net In studies of bio-based films from cellulose esters, Field Emission SEM (FE-SEM) has been used to observe the surface morphology and the presence of fibrous structures. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. researchgate.net AFM is particularly well-suited for studying the surface properties of materials treated with this compound. For example, in lubrication science, AFM can be used to measure the thickness of lubricant films, visualize wear tracks, and measure frictional forces at the nanoscale. azom.comazonano.com

AFM can be operated in various modes to obtain different types of information. Topography mode provides a 3D map of the surface, while lateral force microscopy can be used to map variations in surface friction. Studies on thin films of lubricants have used AFM to investigate the molecular layering of esters on surfaces like graphite and steel. researchgate.net Research on poly(n-hexyl isocyanate) films, a compound with a similar hexyl group, has utilized AFM to observe the grain structure and morphology of the films. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comresearchgate.net

When this compound is applied as a thin film or is present as a component at a material interface, XPS can be used to determine its presence and distribution on the surface. By analyzing the kinetic energies of photoelectrons emitted from the sample when irradiated with X-rays, XPS can identify the elements present (except for H and He) and provide information about their chemical bonding environment. azooptics.com For example, the high-resolution carbon 1s spectrum can be deconvoluted to identify different carbon species, such as C-C, C-H, C-O, and O-C=O, which would be characteristic of the ester group in this compound. ipfdd.de XPS has been effectively used in combination with other surface analysis techniques to characterize bio-based films from cellulose esters, estimating the surface coverage by ester aliphatic chains. researchgate.net

Expected Elemental Composition from XPS of a Surface with this compound

| Element | Binding Energy (eV) (Approx.) | Expected Chemical State |

| C 1s | 284.8 | C-C, C-H |

| 286.5 | C-O | |

| 289.0 | O-C=O (Ester) | |

| O 1s | 532.5 | C=O |

| 533.5 | C-O |

This table is a representation of expected binding energies for the functional groups present in this compound and is for illustrative purposes.

Development and Validation of Analytical Methodologies

The accurate and reliable quantification of this compound in various products and matrices requires the development and validation of robust analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of esters.

Method development involves selecting the appropriate chromatographic conditions, such as the column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector, to achieve the desired separation and sensitivity. For a volatile compound like this compound, GC with a flame ionization detector (FID) is a highly suitable technique. scielo.brresearchgate.net

Once a method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is a critical process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. iiste.org The key validation parameters, as often stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. scielo.brresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. mostwiedzy.pl

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies. mostwiedzy.pl

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). scielo.brresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mostwiedzy.pl

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mostwiedzy.pl

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. iiste.org

Research on Hexyl Isooctanoate in Advanced Materials Science Applications

Hexyl Isooctanoate as a Polymeric Plasticizer

This compound is an organic ester that, based on its chemical structure, could theoretically function as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by embedding themselves between the polymer chains. nih.govnih.gov This action reduces the intermolecular forces between the polymer chains, thereby lowering the material's stiffness. nih.govnih.gov

Mechanisms of Plasticizer-Polymer Interaction

The interaction between a plasticizer and a polymer is governed by several theories, including the lubricity theory, the gel theory, and the free volume theory. The lubricity theory suggests that the plasticizer molecules lubricate the movement of polymer chains past one another. The gel theory posits that the plasticizer disrupts the polymer's three-dimensional network. The free volume theory, which is widely accepted, proposes that plasticizers increase the "free volume" within the polymer matrix, which is the space not occupied by the polymer chains themselves. This increased free volume allows for greater mobility of the polymer chains, leading to increased flexibility.

For this compound, its effectiveness as a plasticizer would depend on the polarity of its ester group and the size and shape of its hexyl and isooctyl alkyl chains. These structural features would determine its compatibility with a given polymer and its ability to create free volume.

Impact on Polymer Mechanical Properties and Flexibility

The addition of a plasticizer to a polymer typically leads to a decrease in tensile strength and Young's modulus, while increasing the elongation at break. nih.govresearchgate.net This is a direct consequence of the plasticizer reducing the intermolecular forces between polymer chains. nih.gov

A hypothetical study on this compound would need to systematically measure these properties at various concentrations in different polymers. The results could be presented in a data table similar to the one below, which is an illustrative example of how such data would be organized.

Table 1: Hypothetical Mechanical Properties of PVC Plasticized with this compound

| Property | Neat PVC | PVC + 10 phr this compound | PVC + 20 phr this compound | PVC + 30 phr this compound |

| Tensile Strength (MPa) | 50 | 40 | 30 | 25 |

| Elongation at Break (%) | 5 | 150 | 250 | 350 |

| Young's Modulus (GPa) | 3.0 | 1.5 | 0.8 | 0.4 |

| (Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound.) |

Influence on Polymer Thermal Transitions (e.g., Glass Transition Temperature Depression)

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. By increasing the free volume and chain mobility, plasticizers allow this transition to occur at a lower temperature. eurochemicalspt.com

The extent of Tg depression is dependent on the plasticizer's concentration and its compatibility with the polymer. Research on this compound would involve measuring the Tg of polymer blends using techniques like Differential Scanning Calorimetry (DSC).

Studies on Plasticizer Migration, Leaching, and Volatility in Polymer Composites

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Migration refers to the movement of the plasticizer within the polymer or to another material in contact with it. incidecoder.com Leaching is the loss of the plasticizer into a surrounding liquid, and volatility is its loss into the air. exxonmobilchemical.com These phenomena can lead to embrittlement of the plastic and contamination of the surrounding environment. incidecoder.com

The tendency of a plasticizer to migrate, leach, or volatilize is influenced by its molecular weight, with higher molecular weight plasticizers generally showing greater permanence. exxonmobilchemical.com The compatibility between the plasticizer and the polymer also plays a crucial role. Studies on this compound would be necessary to quantify its migration, leaching, and volatility rates in various conditions.

Development of Sustainable and Bio-based Plasticizer Alternatives

There is a significant and growing interest in developing sustainable and bio-based plasticizers to replace traditional petroleum-based plasticizers like some phthalates, due to environmental and health concerns. sigmaaldrich.comblastic.eu These alternatives are often derived from renewable resources such as vegetable oils, starches, and other biomass. blastic.eu

Examples of bio-based plasticizers include epoxidized soybean oil (ESO), citrates, and various polyesters derived from bio-based monomers. Research in this area focuses on creating plasticizers that are not only environmentally friendly but also exhibit good performance, low migration, and are economically viable. This compound, if derived from bio-based hexanol and isooctanoic acid, could potentially fit into this category of more sustainable plasticizers.

Compatibility and Performance Evaluation in Various Polymer Systems (e.g., PVC, TPU)

The compatibility and performance of a plasticizer can vary significantly between different polymer systems. Polyvinyl chloride (PVC) is one of the most widely plasticized polymers. Current time information in Bangalore, IN.nih.gov Thermoplastic polyurethane (TPU) is another polymer where plasticizers are used to modify its properties. nih.gov

The compatibility of this compound with PVC would depend on the interaction between its ester group and the polar C-Cl bonds in PVC. In TPU, interactions could occur with the urethane (B1682113) groups. ontosight.ai A thorough evaluation would require blending this compound with these and other polymers and characterizing the resulting materials' thermal, mechanical, and permanence properties.

Investigations in Lubricant Formulations

Synthetic esters are increasingly favored as base oils in high-performance lubricants due to their desirable properties, including excellent thermal and oxidative stability, good lubricity, and biodegradability. machinerylubrication.comzslubes.com The performance of an ester in a lubricant formulation is intrinsically linked to its molecular structure, including factors like carbon chain length, branching, and the polarity of the ester group. machinerylubrication.comzslubes.com this compound, a monoester formed from hexyl alcohol and isooctanoic acid, presents a unique combination of a relatively short, branched acid chain and a medium-length alcohol chain, which is expected to influence its tribological characteristics.

Tribological Performance Characterization of Ester-Based Lubricants

The primary function of a lubricant is to mitigate friction and wear between contacting surfaces. Esters are recognized for their inherent lubricity, a property attributed to the polar ester group that can adsorb onto metal surfaces, forming a protective film that reduces metal-to-metal contact, particularly under boundary lubrication conditions. machinerylubrication.comzslubes.com The effectiveness of this film is influenced by the ester's molecular architecture. Longer, linear carbon chains are generally associated with improved anti-wear capabilities and friction reduction. lube-media.com

While specific tribological data for this compound is not extensively available in public literature, studies on other synthetic esters provide valuable insights. For instance, research on various ester base stocks has demonstrated that differences in the alcohol and acid moieties significantly affect friction and wear outcomes. researchgate.net It is hypothesized that the branched structure of the isooctanoate portion of this compound could influence film formation and shear stability. The branching may create a less densely packed adsorbed layer compared to linear esters, potentially affecting the coefficient of friction and wear characteristics under high loads.

To illustrate the typical tribological performance of synthetic esters, the following table presents representative data from studies on similar compounds.

| Ester Type | Test Condition | Coefficient of Friction (COF) | Wear Scar Diameter (mm) | Reference |

| Saturated Synthetic Ester | Low λ ratio, 1.71 cm/s | Higher than unsaturated ester | Wider with deep grooves | fink.rs |

| Unsaturated Synthetic Ester | Low λ ratio, 1.71 cm/s | Lower than saturated ester | Narrower, less grooving | fink.rs |

| Dodecanedioate Esters (branched) | Not specified | Low | Not specified | nanobioletters.com |

This table presents representative data for different synthetic esters to illustrate typical performance and is not specific to this compound.

Boundary Lubrication Regimes and Film Formation Studies

Boundary lubrication occurs when the lubricant film is too thin to completely separate the moving surfaces, leading to intermittent asperity contact. In this regime, the chemical and physical properties of the lubricant and its interaction with the surface are paramount. researchgate.net The polarity of esters drives their adsorption to metal surfaces, forming a boundary film that can withstand high pressures and prevent catastrophic wear. lube-media.com

The formation of this boundary lubricating film is a dynamic process. Studies on di(2-ethylhexyl) sebacate (B1225510) (DEHS), a diester, have shown that the film forms rapidly, within the first 40 seconds of friction, and that unoxidized metal surfaces accelerate the chemical transformation of the lubricant molecules. researchgate.net It is proposed that the ester molecules can undergo reactions such as decarboxylation, leading to the formation of free radicals and unsaturated compounds that contribute to the protective film. researchgate.net For this compound, its branched acid structure might influence the kinetics and chemistry of this film formation process. The steric hindrance from the branched chain could affect the packing density of the adsorbed molecules on the metal surface. machinerylubrication.com

Interaction of Esters with Anti-Wear and Friction Modifier Additives

Modern lubricants are complex formulations containing a variety of additives to enhance specific properties. The interaction between the base oil and these additives can be synergistic or antagonistic. fraunhofer.de Common additives include anti-wear (AW) agents like zinc dialkyldithiophosphates (ZDDP) and friction modifiers (FMs) such as glycerol (B35011) monooleate (GMO). fraunhofer.demdpi.com

Esters, being polar, can compete with polar additives for surface adsorption. zslubes.com This can sometimes hinder the performance of additives that rely on surface access to form their own protective layers. zslubes.com However, in many cases, synergistic effects are observed. For example, studies have shown that the combination of dithiophosphate (B1263838) and an organic friction modifier can lead to reduced wear, with the OFM adsorbing onto the anti-wear film. fraunhofer.de Research on lubricants containing MoDTC (an inorganic FM) and ZDDP has shown that the combination can be synergistic in reducing friction through the formation of a MoS₂ tribofilm. mdpi.com The presence of an ester base oil can influence the solubility and transport of these additives to the contact zone. The specific interactions of this compound with common AW and FM additives would require dedicated experimental investigation to fully elucidate these complex relationships. osti.govdiva-portal.org

| Additive Combination | Observed Effect | Potential Mechanism | Reference |

| Dithiophosphate + Organic Friction Modifier (OFM) | Synergistic wear reduction | Adsorption of OFM on the anti-wear layer | fraunhofer.de |

| MoDTC + ZDDP | Synergistic friction reduction | Formation of MoS₂ tribofilm | mdpi.com |

| Nanodiamonds + Glycerol Monooleate (GMO) | Synergistic friction and wear reduction | Encapsulation of nanodiamonds and enhanced tribofilm formation | diva-portal.org |

This table illustrates the nature of interactions between different lubricant additives, which can be influenced by the ester base oil.

Oxidative and Thermal Stability of Ester Lubricants

The ability of a lubricant to resist degradation at high temperatures is crucial for many applications. Synthetic esters generally exhibit good thermal and oxidative stability. machinerylubrication.com Thermal stability refers to the resistance to decomposition in the absence of oxygen, while oxidative stability relates to the resistance to reaction with oxygen.

The thermal decomposition of esters can occur via different pathways. For esters with hydrogen atoms on the β-carbon of the alcohol moiety, a cyclic elimination reaction can occur. mdpi.com The structure of this compound (derived from 2-ethylhexanol, which has β-hydrogens) suggests it may be susceptible to this pathway. However, the branching in the isooctanoic acid part may provide some steric hindrance, potentially improving thermal stability compared to linear analogues. google.com

Oxidative stability is often the more critical parameter in real-world applications. The presence of unsaturated bonds (C=C) in the molecule typically reduces oxidative stability. fink.rs Since this compound is a saturated ester, it is expected to have good intrinsic oxidative stability. ocl-journal.org Studies on monoesters have shown that those produced from internal olefins possess superior oxidative stability. google.com The rate of oxidation generally increases with temperature, and the degradation products can include shorter-chain acids and other oxygenated compounds, which can increase the lubricant's viscosity and corrosivity. mdpi.comocl-journal.org

| Property | Influencing Factors | General Trend for Esters | Reference |

| Thermal Stability | Presence of β-hydrogens on the alcohol moiety | Esters without β-hydrogens (neopolyol esters) are more stable. | mdpi.com |

| Oxidative Stability | Degree of unsaturation, presence of antioxidants | Saturated esters are more stable than unsaturated esters. | fink.rsocl-journal.org |

| Flash Point | Molecular weight and volatility | Higher molecular weight and lower volatility lead to higher flash points. | lube-media.com |

This table summarizes the key stability properties of ester lubricants and the structural factors that influence them.

Research in Specialty Chemical Formulations

Beyond lubricants, synthetic esters like this compound find significant use in specialty chemical formulations, particularly in the cosmetics and personal care industries. ontosight.ai Their physical properties, such as their lightweight and non-greasy feel, make them valuable components in a wide array of products. ontosight.aispecialchem.com

Emollient and Solubilizer Efficacy in Formulation Science

In cosmetic science, an emollient is an ingredient that helps to soften and smooth the skin by forming a protective layer that traps moisture. atamankimya.comatamanchemicals.com Esters are widely used as emollients due to their ability to impart a desirable sensory profile to creams, lotions, and makeup. specialchem.comspecialchem.com this compound, with its characteristic lightweight and non-greasy texture, provides a smooth, velvety feel to the skin. ontosight.ai This makes it an excellent choice for formulations where a light and easily spreadable consistency is desired. ontosight.aispecialchem.com Structurally similar esters like hexyldecyl stearate (B1226849) and hexyl laurate are also prized for these properties. specialchem.comatamankimya.com

A solubilizer is a substance that enables the dissolution of water-insoluble ingredients (lipophilic substances) into a water-based formulation. solubilityofthings.com Many active ingredients and fragrance compounds in cosmetics are oily in nature and require a solubilizing agent for uniform incorporation into products like toners or serums. Due to its ester structure, this compound exhibits good solvency for a range of organic materials, making it a useful solubilizer or co-solvent in complex cosmetic formulations. solubilityofthings.com Its ability to dissolve other ingredients helps to ensure their even distribution throughout the product, enhancing performance and stability. specialchem.com

| Application | Function of this compound | Key Properties | Reference |

| Skin Creams & Lotions | Emollient, Texture Enhancer | Lightweight, non-greasy, smooth feel, improves spreadability | ontosight.aispecialchem.com |

| Makeup (Foundations, Primers) | Emollient, Pigment Wetting Agent | Silky application, enhances spreadability | specialchem.com |

| Sunscreens | Solvent, Carrier for UV Filters | Dissolves and distributes active ingredients | specialchem.com |

| Fragrance Formulations | Solubilizer, Fragrance Fixative | Dissolves fragrance oils, enhances sensory appeal | solubilityofthings.com |

This table outlines the functions and beneficial properties of this compound and similar esters in various cosmetic applications.

Solvent Applications in Chemical Processes and Reactions

This compound possesses a combination of physical and chemical properties that make it a candidate for specialized solvent applications. As a high-molecular-weight ester, it is characterized by a high boiling point and low volatility. This makes it suitable for use as a high-boiling, slow-evaporating solvent in processes that require stable temperature control and minimal solvent loss. dow.com Its structure, containing both a moderately long alkyl chain and an ester group, gives it a balanced, moderate polarity, allowing it to dissolve a range of organic compounds.

In chemical reactions, it can serve as a non-reactive medium. Unlike alcohols or other protic solvents, its ester functionality is generally stable under many reaction conditions, preventing it from participating in unwanted side reactions. nih.gov This stability is advantageous in syntheses where the solvent should act purely as a medium for the reactants. The slow evaporation rate is also beneficial in applications like specialty printing inks, where it can help prevent the premature drying of the formulation. dow.comatamankimya.com

Table 1: Physicochemical Properties of this compound Relevant to Solvent Applications

| Property | Value / Description | Significance in Chemical Processes |

| Molecular Formula | C₁₄H₂₈O₂ | Influences its physical state and solvent capabilities. |

| Boiling Point | High | Allows for reactions to be conducted at elevated temperatures without significant pressure buildup. dow.com |

| Vapor Pressure | Low | Reduces solvent loss to evaporation and minimizes volatile organic compound (VOC) concerns. dow.com |

| Polarity | Moderately Polar | Enables the dissolution of a wide range of nonpolar and moderately polar organic reactants and materials. |

| Reactivity | Generally Low | Functions as a stable reaction medium, as esters are less reactive than many other solvent classes. nih.gov |

Role as an Intermediate in the Synthesis of Downstream Chemicals

A chemical intermediate is a substance that is reacted to produce other desired chemicals. nouryon.com this compound can serve as an intermediate through two primary chemical reactions common to esters: transesterification and hydrolysis.

Transesterification is a process where the alcohol group of an ester is exchanged with another alcohol. wikipedia.org When this compound is reacted with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst, it can produce a new isooctanoate ester and hexan-1-ol. wikipedia.orgmasterorganicchemistry.com This reaction is reversible and can be driven toward the desired product by using an excess of the reactant alcohol or by removing one of the products as it forms. wikipedia.org This pathway allows for the synthesis of other specialty esters from a this compound precursor.

Hydrolysis is the cleavage of the ester bond by reaction with water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol. europa.eu The hydrolysis of this compound would break it down into its constituent parts: isooctanoic acid and hexan-1-ol. Both of these downstream products are commercially valuable.

Hexan-1-ol is used as a chemical building block in the production of plasticizers, lubricants, and other chemicals.

Isooctanoic acid and its derivatives are used in the manufacturing of paint driers, PVC stabilizers, and certain types of plasticizers and emollients.

Therefore, while not a primary feedstock, this compound can act as a synthetic intermediate to generate other valuable alcohols and carboxylic acids.

No Specific Biodegradation Data Currently Available for this compound

A comprehensive search for scientific literature and research data concerning the environmental fate and biodegradation of the chemical compound this compound has yielded no specific studies on this particular substance.

Despite a thorough investigation across various scientific databases and search engines, no peer-reviewed articles, technical reports, or datasets were identified that specifically detail the aerobic or anaerobic biodegradation pathways, kinetics, or mineralization of this compound in aquatic, terrestrial, or sediment environments. Furthermore, no research was found that examines the influence of microbial community composition, enzymatic activity, or environmental conditions such as temperature, pH, redox potential, and nutrient availability on the biodegradation of this specific compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Environmental Fate and Biodegradation Studies of this compound" as requested in the provided outline. The absence of empirical data for this compound prevents a factual discussion of its specific biodegradation mechanisms and the factors that influence them.

It is important to note that while general principles of ester biodegradation can be inferred from studies on structurally similar compounds, any such discussion would be speculative and not based on direct evidence for this compound. Providing such generalized information would fall outside the strict requirement to focus solely on the chemical compound .

Consequently, the requested article, with its detailed subsections on aerobic and anaerobic biodegradation, cannot be generated at this time due to the lack of available scientific information.

Environmental Fate and Biodegradation Studies of Hexyl Isooctanoate

Standardized Test Methodologies for Biodegradability Assessment

The biodegradability of chemical substances is evaluated using standardized and internationally recognized test methodologies. These tests are designed to determine the extent and rate at which a substance is broken down by microbial action under specific conditions. The Organisation for Economic Co-operation and Development (OECD) has established a comprehensive set of guidelines for testing the biodegradability of chemicals. oecd.org These guidelines are categorized into tests for ready biodegradability and inherent biodegradability.

Ready Biodegradability:

Tests for ready biodegradability provide a stringent assessment of a chemical's potential for rapid and complete degradation in the environment. concawe.eu A compound that passes a ready biodegradability test is presumed to not persist in the environment. The OECD 301 series of tests are the most commonly used for this purpose. oecd.orgoecd.org These tests typically run for 28 days and use a relatively low concentration of microorganisms from a mixed inoculum, such as activated sludge from a wastewater treatment plant. concawe.eu

To be classified as "readily biodegradable," a substance must meet a pass level of at least 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window during the 28-day test period. oecd.orgconcawe.eu For tests that measure the removal of dissolved organic carbon (DOC), the pass level is 70%. oecd.org

The OECD 301 guidelines include several methods suitable for different types of chemicals:

OECD 301 A (DOC Die-Away): Measures the removal of dissolved organic carbon.

OECD 301 B (CO₂ Evolution Test): Quantifies the carbon dioxide produced during biodegradation.

OECD 301 C (Modified MITI (I) Test): A test with a higher concentration of microorganisms.

OECD 301 D (Closed Bottle Test): Measures the consumption of oxygen.

OECD 301 E (Modified OECD Screening Test): Another DOC die-away method.

OECD 301 F (Manometric Respirometry Test): Measures oxygen uptake in a closed respirometer. oecd.org

Table 1: Illustrative Ready Biodegradability Data for a Representative Ester (OECD 301F)

| Day | % Biodegradation | 10-Day Window Check |

|---|---|---|

| 0 | 0 | - |

| 7 | 8 | Start of Window |

| 14 | 45 | In Window |

| 17 | 65 | Pass |

| 21 | 75 | - |

Inherent Biodegradability:

If a substance does not pass the stringent criteria for ready biodegradability, it may be further tested for inherent biodegradability using the OECD 302 series of tests. These tests use a higher concentration of microorganisms and a longer exposure time, providing more favorable conditions for degradation to occur. A positive result in an inherent biodegradability test suggests that the substance has the potential to biodegrade, although it may do so more slowly or only after a period of adaptation.